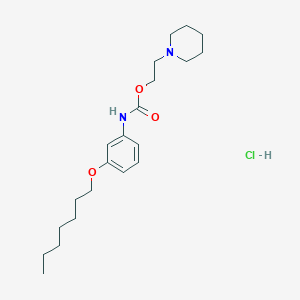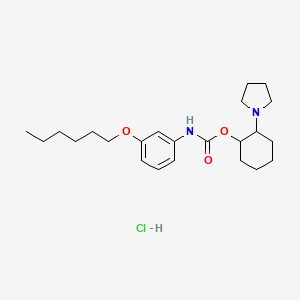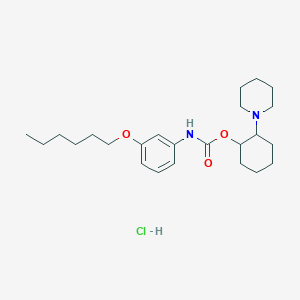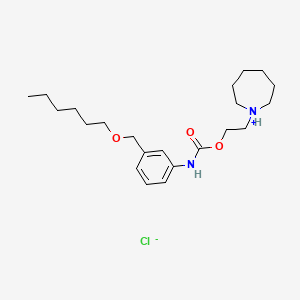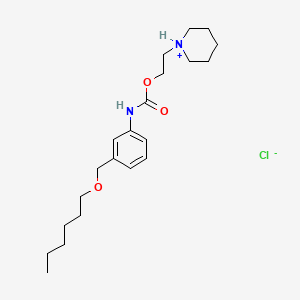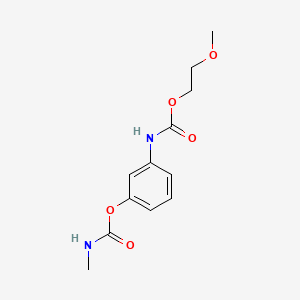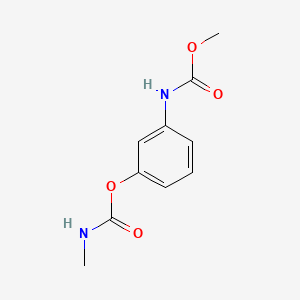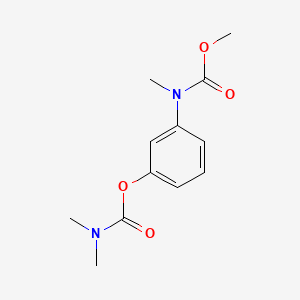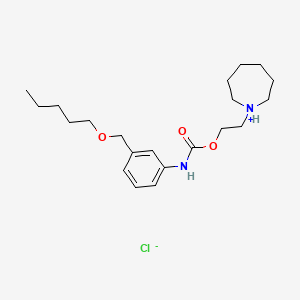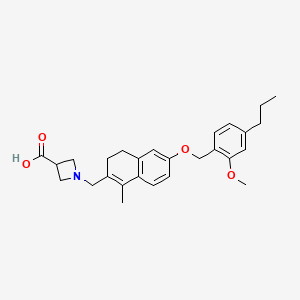
セラリフィモド
概要
説明
Ceralifimod is an orally active, selective modulator of sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5). It was developed by Ono Pharmaceuticals and Merck for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound has shown promising results in clinical trials, particularly in reducing the number of gadolinium-enhancing lesions in patients with RRMS .
科学的研究の応用
Ceralifimod has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sphingosine 1-phosphate receptor modulators.
Biology: Ceralifimod is used to investigate the role of S1PR1 and S1PR5 in immune cell trafficking and signaling pathways.
Medicine: The primary application of ceralifimod is in the treatment of RRMS, where it helps reduce the frequency of relapses and the progression of disability.
Industry: Ceralifimod is used in the pharmaceutical industry for the development of new therapies targeting sphingosine 1-phosphate receptors
作用機序
Ceralifimod exerts its effects by binding to S1PR1 and S1PR5 on the surface of lymphocytes. This binding prevents the egress of lymphocytes from lymphoid organs, thereby reducing their recirculation and subsequent infiltration into the central nervous system. This mechanism helps in reducing the inflammatory response associated with RRMS. The molecular targets of ceralifimod include the S1PR1 and S1PR5 receptors, and the pathways involved include the AKT, Rac, Rho, ERK, and PKC signaling pathways .
将来の方向性
Ceralifimod is currently under investigation in clinical trials for the treatment of relapsing-remitting multiple sclerosis (RRMS) . The development of this new class of therapeutic compounds continues to be a pharmacological goal of high interest in clinical trials for treatment of various autoimmune disorders, including MS .
生化学分析
Biochemical Properties
Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.
Cellular Effects
Ceralifimod has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of action of Ceralifimod involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceralifimod change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Ceralifimod vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
Ceralifimod is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Ceralifimod is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of ceralifimod involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a naphthalene derivative, which is then subjected to various chemical transformations, including methylation, methoxylation, and azetidine formation.
化学反応の分析
Ceralifimod undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methoxy or propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced at the azetidine ring, leading to the formation of secondary amines.
Substitution: The aromatic rings in ceralifimod can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens
類似化合物との比較
Ceralifimod is similar to other sphingosine 1-phosphate receptor modulators, such as:
Fingolimod: The first S1PR modulator approved for RRMS. It has a broader receptor activity profile, affecting S1PR1, S1PR3, S1PR4, and S1PR5.
Siponimod: A selective S1PR1 and S1PR5 modulator with a shorter half-life and improved safety profile compared to fingolimod.
Ozanimod: Another selective S1PR1 and S1PR5 modulator with a favorable safety profile and efficacy in treating RRMS. Ceralifimod is unique in its high selectivity for S1PR1 and S1PR5, which helps minimize off-target effects and improve its safety profile
特性
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQIPUKAXBMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
891859-12-4 | |
| Record name | Ceralifimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceralifimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CERALIFIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




